Amiprilose Hydrochloride

Immunology Rheumatoid Arthritis Drug Discovery

Researchers modeling rheumatoid arthritis or psoriasis often find conventional NSAIDs confound results due to direct COX inhibition. Amiprilose hydrochloride offers a mechanistically distinct tool that reduces PLA2 substrate availability without inhibiting the enzyme itself. • 78% suppression of ³H-thymidine incorporation in synovial fibroblasts at 1 mg/mL (non-cytotoxic) • 58% relative risk reduction in collagen-induced arthritis in LOU rats (p<0.01) • Selective antiproliferative effects on psoriatic fibroblasts/keratinocytes while sparing normal cells. For valid negative controls, procure SM-1211/SM-1212 alongside.

Molecular Formula C14H28ClNO6
Molecular Weight 341.83 g/mol
CAS No. 60414-06-4
Cat. No. B1665366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiprilose Hydrochloride
CAS60414-06-4
Synonyms1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose
amiprilose
amiprilose hydrochloride
amprilose
SM 1213
SM-1213
Therafectin
Molecular FormulaC14H28ClNO6
Molecular Weight341.83 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl
InChIInChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1
InChIKeyRJNRORZRFGUAKL-ADMBVFOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiprilose Hydrochloride (CAS 60414-06-4) Procurement Guide: Differentiated Carbohydrate-Derived Immunomodulator for Research Applications


Amiprilose hydrochloride (also known as SM-1213, Therafectin) is a synthetic carbohydrate—specifically a modified hexose sugar (3-substituted glucose derivative)—with immunomodulatory and anti-inflammatory properties [1]. Its molecular formula is C14H28ClNO6 with a molecular weight of 341.83 g/mol [2]. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, amiprilose modulates eicosanoid biosynthesis upstream by reducing substrate availability for phospholipase A2 (PLA2), while also exhibiting selective antiproliferative effects on hyperproliferative cell types including synovial fibroblasts and psoriatic keratinocytes [3][4]. The compound reached Phase 2 clinical development for rheumatoid arthritis (branded Therafectin) and remains available for laboratory research applications in immunology and inflammatory disease modeling [5].

Why Generic Substitution Fails: Procurement Risks When Substituting Amiprilose Hydrochloride with Structural Analogs or Standard Anti-Inflammatory Agents


Substituting amiprilose hydrochloride with structurally similar analogs (e.g., SM-1211, SM-1212) or standard NSAIDs (e.g., indomethacin, COX-2 inhibitors) for research applications is not scientifically defensible. Direct comparative studies demonstrate that the closest structural analogs SM-1211 and SM-1212 lack detectable antirheumatic activity in the same experimental systems where amiprilose shows measurable efficacy [1]. Furthermore, the antiproliferative effects of amiprilose on synovial fibroblasts are partially antagonized by indomethacin (at 10⁻⁷ M), indicating a distinct and potentially incompatible mechanism of action relative to conventional NSAIDs [1]. The compound also exhibits selective cytotoxicity only toward pathologically hyperproliferative cells (psoriatic fibroblasts and keratinocytes) while sparing normal cells from healthy donors—a differentiation not documented for common carbohydrate-derived analogs [2]. Procurement of unverified analogs or structurally related carbohydrates without confirmatory functional validation therefore introduces substantial experimental variability and risks invalidating comparative studies.

Amiprilose Hydrochloride: Product-Specific Quantitative Differentiation Evidence Versus Comparators


Direct Comparator Analysis: Amiprilose Hydrochloride Versus Structural Analogs SM-1211 and SM-1212 in Collagen-Induced Arthritis

In a series of 8 sequential trials using collagen-induced arthritis in Louvain (LOU) rats, amiprilose HCl (SM-1213) reduced arthritis incidence from 16/44 (36%) in the water control group to 7/46 (15%) in the treatment group (p < 0.01), representing a 58% relative risk reduction [1]. In contrast, two structural analogs, SM-1211 and SM-1212, produced no detectable alteration of disease incidence or severity in the same experimental system [1]. This constitutes a direct head-to-head comparison within a single study design.

Immunology Rheumatoid Arthritis Drug Discovery

In Vitro Antiproliferative Activity: Amiprilose Hydrochloride Synovial Fibroblast Suppression Versus Inert Analog SM-1211

At a non-cytotoxic concentration of 1 mg/mL, amiprilose HCl suppressed ³H-thymidine incorporation in cultured rabbit synovial fibroblasts by 78% relative to untreated controls [1]. Under identical experimental conditions, the structural analog SM-1211 was completely inert, producing no measurable suppression of synovial fibroblast proliferation [1]. Additionally, amiprilose HCl reduced rabbit synoviocyte supernatant prostaglandin E2 (PGE2) levels by up to 73% in a dose-related fashion [1].

Cell Biology Rheumatoid Arthritis Fibroblast Biology

Selective Antiproliferative Activity: Amiprilose Hydrochloride Differential Effects on Pathologic Versus Normal Fibroblasts and Keratinocytes

Amiprilose hydrochloride demonstrated a selective antiproliferative effect against cells derived from psoriatic lesions while sparing normal cells from healthy donors and uninvolved psoriatic skin [1]. Fibroblasts and keratinocytes originating from psoriatically involved areas proliferated at significantly higher baseline rates than those from uninvolved areas. Amiprilose hydrochloride inhibited proliferation of these pathologically hyperproliferative cells but produced no antiproliferative effect on normal keratinocytes or fibroblasts from healthy donors or from uninvolved areas of psoriatic donors [1]. The compound was not cytotoxic to any cell type at levels below 0.1% [1].

Dermatology Psoriasis Cell Proliferation

Mechanistic Differentiation: Amiprilose Hydrochloride Eicosanoid Modulation Upstream of PLA2 Versus Direct COX Inhibition by NSAIDs

Unlike conventional NSAIDs that directly inhibit COX-1 and/or COX-2 enzymes, amiprilose HCl modulates eicosanoid biosynthesis by reducing substrate availability for phospholipase A2 (PLA2), with distinct in vivo versus in vitro potency profiles [1]. The compound did not have a direct inhibitory effect on the PLA2 enzyme itself or on secretion of soluble PLA2 [1]. Instead, amiprilose HCl bound rapidly (maximal binding within 5 min at 37°C) and transiently to peritoneal cells, modulating the phospholipid substrate for PLA2 [1]. Notably, amiprilose HCl was less effective in vitro at inhibiting PGE2 and leukotriene B4 (LTB4) secretion than it was in vivo—a pattern opposite to typical NSAIDs which show direct in vitro activity [1].

Inflammation Eicosanoid Metabolism Mechanism of Action

PGE2 Production Inhibition: Amiprilose Hydrochloride Potency Gradient in Fibroblast Systems

Amiprilose hydrochloride exhibits a concentration-dependent gradient for antiproliferative versus anti-inflammatory (PGE2 inhibitory) effects in fibroblast culture systems [1]. Cell proliferation (measured by ³H-thymidine incorporation and cell number) decreased at amiprilose hydrochloride concentrations of 1 mg/mL, while PGE2 synthesis was decreased at concentrations as low as 10 μg/mL [1]. At 1 mg/mL, the compound was not cytotoxic as measured by protein synthesis, establishing a therapeutic window for in vitro studies [1].

Inflammation Prostaglandin Fibroblast Biology

Cytokine Regulation Profile: Amiprilose Hydrochloride IL-1β and IL-2 Modulation in Human Peripheral Blood Mononuclear Cells

Amiprilose hydrochloride exhibits a biphasic, concentration-dependent modulation of cytokine production in human peripheral blood mononuclear cells [1]. IL-1β production was significantly decreased across varying doses of amiprilose HCl as measured by ELISA [1]. At low concentrations (1-10 μg/mL), amiprilose HCl stimulated thymocyte proliferation, enhanced the proliferative response of IL-1 stimulated human synovial fibroblasts, and increased culture supernatant IL-2 levels [1]. At high concentrations, IL-2 production decreased relative to control, while no changes in lymphocyte IL-1β or IL-2 receptor expression were observed at any concentration [1].

Immunology Cytokine Interleukin

Amiprilose Hydrochloride Application Scenarios: Evidence-Backed Research Use Cases


Collagen-Induced Arthritis and Experimental Synovitis Models Requiring In Vivo Efficacy with Validated Comparator Exclusion

Amiprilose hydrochloride is specifically indicated for use in collagen-induced arthritis models in rodents (Louvain and Sprague-Dawley rat strains) where reduction of arthritis incidence is a primary endpoint. The compound demonstrated a 58% relative risk reduction in arthritis incidence in LOU rats at 1 mg/mL in drinking water (p < 0.01) [1]. Critically, this application scenario requires exclusion of the structural analogs SM-1211 and SM-1212, which showed no disease-modifying activity in the identical model system [1]. Researchers designing studies that include negative control arms with inactive structural analogs should specifically procure SM-1211/SM-1212 alongside amiprilose hydrochloride as validated experimental controls.

In Vitro Synovial Fibroblast Proliferation Studies Requiring High-Efficacy Antiproliferative Activity

For in vitro studies examining synovial fibroblast hyperproliferation—a hallmark of rheumatoid arthritis pannus formation—amiprilose hydrochloride provides a validated tool compound with 78% suppression of ³H-thymidine incorporation at a non-cytotoxic concentration of 1 mg/mL [1]. The analog SM-1211 should be procured concurrently as a negative control, as it was shown to be completely inert in the same fibroblast assay system under identical conditions [1]. Additionally, researchers should note that the antiproliferative effects of amiprilose hydrochloride are partially antagonized by indomethacin and dexamethasone at 10⁻⁷ M, which may inform experimental design when combination treatments or mechanistic rescue experiments are planned [1].

Selective Antiproliferative Studies Targeting Pathologic Hyperproliferative Cells While Sparing Normal Cells

Amiprilose hydrochloride is uniquely suited for in vitro studies examining differential antiproliferative effects on pathologic versus normal cell populations. The compound selectively inhibits proliferation of fibroblasts and keratinocytes derived from psoriatic lesions while producing no detectable effect on normal cells from healthy donors or uninvolved psoriatic skin [2]. At concentrations below 0.1%, the compound remains non-cytotoxic across all cell types tested [2]. This application scenario is particularly relevant for psoriasis research or hyperproliferative disease modeling where broad-spectrum antiproliferative agents (e.g., methotrexate, 5-fluorouracil) lack the required cell-type selectivity and would confound interpretation of results.

Eicosanoid Pathway Studies Requiring PLA2-Substrate Modulation Without Direct Enzyme Inhibition

For researchers studying eicosanoid biosynthesis regulation upstream of direct enzyme inhibition, amiprilose hydrochloride provides a mechanistically distinct tool compound. Unlike conventional NSAIDs that directly inhibit COX-1/COX-2, amiprilose HCl reduces substrate availability for PLA2 without inhibiting the PLA2 enzyme itself, as demonstrated in [1-¹⁴C]-oleic acid-labeled substrate assays [3]. The compound shows greater in vivo efficacy than in vitro efficacy for PGE2 and LTB4 suppression—a pharmacological signature opposite to direct COX inhibitors [3]. This application scenario is appropriate for studies examining phospholipid substrate modulation, transient cellular binding effects (maximal binding within 5 min at 37°C), or comparative pharmacology of eicosanoid modulators with distinct mechanism-of-action profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiprilose Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.